[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
Properties
Molecular Formula |
C14H29N3O2 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H29N3O2/c1-5-16(13(18)19-14(2,3)4)11-12-7-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3 |
InChI Key |
HROXEUBMOMASTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1CCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2-Aminoethyl)pyrrolidine-2-Methanol
The synthesis begins with the functionalization of pyrrolidine. A two-step protocol is employed:
Introduction of the Boc Protecting Group
The primary amine of 1-(2-aminoethyl)pyrrolidine-2-methanol is protected via reaction with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This step achieves a yield of 85–90%.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| BocO (1.2 eq) | DCM | 0°C → 25°C | 12 h | 87% |
Alternative Route via Reductive Amination
An optimized route involves reductive amination to construct the pyrrolidine backbone:
-
Ketone Formation : 2-Pyrrolidinone is treated with ethylenediamine in the presence of a palladium catalyst to form 1-(2-aminoethyl)pyrrolidin-2-one.
-
Sodium Borohydride Reduction : The ketone is reduced to the corresponding alcohol using NaBH in methanol.
-
Boc Protection : The alcohol is converted to the carbamate via reaction with BocO as described above.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). The tert-butyl ester group improves chromatographic resolution due to its hydrophobic nature.
Spectroscopic Data
-
(400 MHz, CDCl): δ 1.44 (s, 9H, Boc CH), 2.70–3.10 (m, 6H, pyrrolidine and NHCH), 3.40–3.60 (m, 2H, CHNH).
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Functionalization | High selectivity for amine protection | Multi-step, moderate scalability | 75–87% |
| Reductive Amination | Shorter route, fewer intermediates | Requires specialized catalysts | 65–78% |
The stepwise approach is favored for large-scale synthesis due to reproducibility, while reductive amination offers expediency for research-scale batches.
Applications and Derivatives
The compound serves as a precursor for adenosine A2B receptor antagonists and modified peptides. For example, its primary amine undergoes coupling with thiazolo[5,4-d]pyrimidine derivatives to yield bioactive molecules .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
The biological activity of this compound is influenced by its structural components, which suggest potential interactions with various biological targets. Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
Neuroprotective Effects
Studies have shown that derivatives of this compound may protect neuronal cells from oxidative stress and inflammation. For example, in vitro studies demonstrated a reduction in inflammatory markers in astrocytes exposed to neurotoxic agents.
Antimicrobial Activity
Research into structurally similar compounds suggests that they may possess antimicrobial properties. Preliminary data indicate effectiveness against certain bacterial strains, making them candidates for further investigation in infectious disease treatment.
Enzyme Inhibition
Compounds related to [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on astrocytes under oxidative stress induced by amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this class of compounds in neuroprotection.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrrolidine derivatives. The findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, emphasizing differences in substituents, ring systems, and functional groups:
Functional Group and Reactivity Comparison
- Aminoethyl vs. Acetylated Amino Groups: The target compound’s 2-aminoethyl group (primary amine) offers nucleophilic reactivity for conjugation, whereas the acetylated analog () has reduced basicity, altering its interaction with biological targets .
- Aromatic vs. Aliphatic Systems : Unlike aromatic analogs (e.g., ’s benzene derivative), the pyrrolidine/piperidine-based compounds () exhibit conformational flexibility, enhancing their utility in targeting 3D protein structures .
- Carbamate Protection : All compounds share tert-butyl carbamate groups, which protect amines during synthesis. However, steric hindrance varies with substitution patterns (e.g., piperidin-4-yl vs. pyrrolidin-2-ylmethyl), affecting deprotection conditions .
Toxicity and Handling
- The aromatic analog () is a known lachrymator and respiratory irritant, requiring stringent safety protocols . Data for the target compound are unavailable, but tertiary amines generally demand precautions against skin/eye contact.
- Piperidine/pyrrolidine derivatives (–5, 7–8) typically pose lower acute toxicity risks but may require stability monitoring due to hydrolytic sensitivity .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its structural features, including a pyrrolidine ring, an ethyl carbamic acid moiety, and a tert-butyl ester group. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 229.35 g/mol. The presence of the amino group enhances its solubility and stability, which is critical for its biological activity.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Hydrolysis Reactions : The ester bond can be cleaved in aqueous environments, leading to the formation of the corresponding carbamic acid and alcohol, which may exhibit distinct biological properties.
- Nucleophilic Substitution : The amino group can interact with electrophilic centers in biological molecules, influencing various biochemical pathways.
Biological Activity
Preliminary studies indicate that this compound may exhibit neuroprotective properties , potentially by modulating neurotransmitter systems or inhibiting enzymes involved in neurodegenerative processes. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for drug development.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, carbamate group | Potential neuroprotective effects |
| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Neuroactive properties |
| Ethyl carbamate | Simple carbamate structure | Potentially toxic; used as a solvent |
| 1-Amino-pyrrolidine | Amino group on pyrrolidine | Antioxidant activity |
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity. Notably:
- Neuroprotective Studies : A study indicated that derivatives of this compound could inhibit specific enzymes linked to neurodegenerative diseases, suggesting a protective effect on neuronal cells.
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance have shown that the compound exhibits significant binding affinity to certain receptors involved in neurotransmission, highlighting its potential as a therapeutic agent.
- Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound, often involving key intermediates that enhance its pharmacological profile. For example, coupling reactions involving protected amino acids have been successfully employed to synthesize derivatives with improved biological activities.
Q & A
Q. What is the standard synthetic route for [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A common method involves reacting the precursor amine with Boc anhydride (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions (e.g., dichloromethane, 0°C). The crude product is purified via silica gel column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require controlled stoichiometry and inert atmospheres .
Q. How is the compound characterized to confirm structural integrity?
Structural confirmation relies on multimodal spectroscopy :
- ¹H/¹³C NMR to verify proton environments and carbon backbone.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for the carbamate).
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography is standard, with elution systems like ethyl acetate/hexane (10–40% gradient). For polar impurities, preparative TLC or recrystallization (e.g., using ethanol/water) may be employed. Advanced purification can leverage flash chromatography with automated fraction collection .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis . For example, L-proline-derived intermediates (e.g., tert-butyl esters) can be synthesized using chiral Pd catalysts under hydrogenation conditions. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents .
Q. How are diastereomers resolved if synthetic routes produce stereochemical mixtures?
Diastereomers are separable via preparative chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation with resolving agents like tartaric acid. 2D NMR (COSY, NOESY) helps assign stereochemistry by correlating proton-proton spatial relationships .
Q. What strategies mitigate Boc-group deprotection during reaction optimization?
The Boc group is acid-labile. To prevent premature cleavage:
Q. How can intermediates in multi-step syntheses be monitored analytically?
In-situ reaction monitoring via LC-MS or FTIR tracks intermediate formation. For example, Suzuki coupling intermediates (e.g., boronic esters) are identified by distinct MS adducts ([M+Na]⁺). Quenching studies with deuterated solvents aid in trapping reactive species for NMR analysis .
Q. What analytical methods resolve conflicting spectral data for structurally similar derivatives?
High-resolution mass spectrometry (HRMS) distinguishes isobaric compounds. For NMR ambiguities, DEPT-135 and HSQC experiments clarify carbon-proton connectivity. Computational tools (e.g., DFT-based NMR prediction) validate assignments .
Methodological Considerations
Q. How is solubility optimized for in vitro assays?
Solubility screening in DMSO-water mixtures (1–10% v/v) identifies optimal stock concentrations. For low solubility, co-solvents (e.g., PEG-400) or pH adjustment (e.g., citrate buffer) are used. LogP calculations (via HPLC retention times) guide solvent selection .
Q. What steps validate synthetic reproducibility across batches?
Rigorous quality-by-design (QbD) protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
